

Navigating the Solubility Landscape of BOC-L-Phenylalanine-¹³C: A Technical Guide

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Compound of Interest

Compound Name: BOC-L-Phenylalanine-¹³C

Cat. No.: B558238

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For researchers, scientists, and professionals in drug development, understanding the solubility characteristics of isotopically labeled compounds is paramount for seamless integration into experimental workflows. This technical guide provides an in-depth analysis of the solubility of N-tert-butoxycarbonyl-L-phenylalanine-¹³C (BOC-L-Phenylalanine-¹³C), a crucial building block in peptide synthesis and metabolic research.

While specific quantitative solubility data for the ¹³C isotopically labeled version of BOC-L-Phenylalanine is not extensively documented in publicly available literature, the physicochemical properties are expected to be nearly identical to its unlabeled counterpart, BOC-L-Phenylalanine. The introduction of a stable isotope such as ¹³C does not significantly alter the solubility behavior of the molecule.^[1] Therefore, the solubility data for BOC-L-Phenylalanine can be reliably used as a proxy.

BOC-L-Phenylalanine is a derivative of the amino acid Phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group.^{[2][3]} This protection enhances its stability and solubility in organic solvents, making it a versatile reagent in peptide chemistry.^{[2][3]}

Quantitative Solubility Data

The following table summarizes the known quantitative and qualitative solubility of BOC-L-Phenylalanine in common laboratory solvents. This data is crucial for preparing stock solutions, reaction mixtures, and for purification processes.

| Solvent | Type | Solubility | Notes |
|------------------------------|---------------|-----------------------|--------------------------------------------------|
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 100 mg/mL (376.92 mM) | Ultrasonic assistance may be required.[4] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | [5][6] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Soluble | [5][6] |
| Dichloromethane (DCM) | Chlorinated | Soluble | [5][6] |
| Methanol (MeOH) | Polar Protic | Soluble | [5][6] |
| Ethanol (EtOH) | Polar Protic | Soluble | Data on optical rotation suggests solubility.[2] |
| Water | Polar Protic | Sparingly Soluble | As a hydrophobic derivative of an amino acid. |

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of BOC-L-Phenylalanine-¹³C in a specific solvent system, the following experimental protocol, based on the equilibrium solubility method, is recommended.

Materials:

- BOC-L-Phenylalanine-¹³C
- Selected solvent of interest
- Vials with screw caps
- Analytical balance
- Vortex mixer

- Thermostatically controlled shaker or incubator
- Syringe filters (e.g., 0.22 μm)
- High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
- Volumetric flasks and pipettes

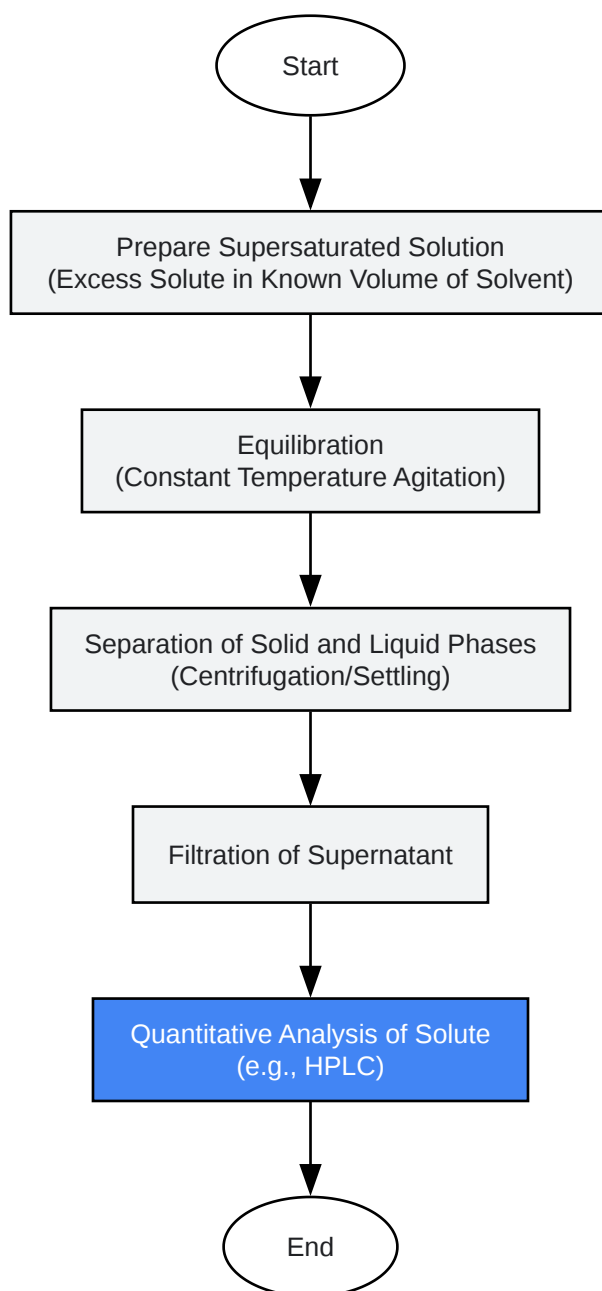
Procedure:

- Preparation of Supersaturated Solutions:
 - Add an excess amount of BOC-L-Phenylalanine- ^{13}C to a series of vials. The amount should be more than what is expected to dissolve.
 - Accurately add a known volume of the desired solvent to each vial.
- Equilibration:
 - Securely cap the vials.
 - Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 $^{\circ}\text{C}$).
 - Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Preparation for Analysis:
 - After equilibration, allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pipette.
 - Filter the supernatant through a syringe filter to remove any remaining solid particles.
- Analysis:

- Prepare a series of standard solutions of BOC-L-Phenylalanine-¹³C with known concentrations in the same solvent.
- Analyze both the filtered saturated solutions and the standard solutions using a validated analytical method such as HPLC.
- Construct a calibration curve from the analytical response of the standard solutions.
- Determine the concentration of BOC-L-Phenylalanine-¹³C in the filtered saturated solutions by interpolating from the calibration curve. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.

Experimental Workflow for Solubility Determination

The logical flow of the experimental protocol for determining solubility can be visualized as follows:



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Solubility Determination Workflow

This comprehensive guide provides the foundational knowledge and practical steps for researchers working with BOC-L-Phenylalanine-¹³C. By understanding its solubility characteristics and employing a robust experimental protocol, scientists can ensure the accuracy and reproducibility of their experiments, ultimately accelerating progress in drug discovery and development.

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